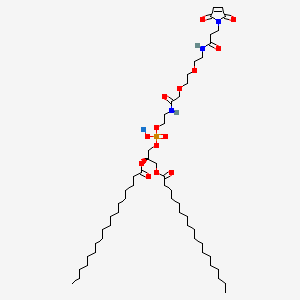
DSPE-PEG-Maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DSPE-PEG-Maleimide, scientifically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000], is a functionalized phospholipid-polymer conjugate. This compound consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) covalently coupled to a linear polyethylene glycol (PEG) chain with a maleimide-terminated end. It is widely used in the synthesis of antibody-coupled liposomes and lipid nanoparticles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-Maleimide involves several steps:
Synthesis of DSPE: Starting with (S)-(+)-glycerol acetonide as the initial material, DSPE is synthesized through a series of reactions.
Synthesis of PEG-Maleimide: Polyethylene glycol (PEG) is reacted with maleic anhydride to form PEG-Maleimide.
Coupling Reaction: The final step involves coupling DSPE with PEG-Maleimide under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DSPE and PEG-Maleimide are synthesized separately.
Coupling in Reactors: The coupling reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
DSPE-PEG-Maleimide primarily undergoes:
Substitution Reactions: The maleimide group reacts with sulfhydryl (thiol) groups derived from cysteine, forming stable thioether bonds.
Hydrolysis: The maleimide group can undergo hydrolysis under elevated temperatures and moisture.
Common Reagents and Conditions
Sulfhydryl Reagents: Cysteine or other thiol-containing molecules are commonly used in substitution reactions.
Neutral pH: The reactions typically proceed at neutral pH to ensure optimal reactivity and stability.
Major Products
The major products formed from these reactions include:
Thioether-linked Conjugates: Resulting from the reaction between maleimide and thiol groups.
Hydrolyzed Products: Formed under conditions of elevated temperature and moisture.
科学研究应用
DSPE-PEG-Maleimide has a wide range of applications in scientific research, including:
Drug Delivery Systems: It is used to synthesize antibody-coupled liposomes and lipid nanoparticles for targeted drug delivery.
Gene Therapy: Employed in lipid nanoparticle systems for the delivery of mRNA and other genetic materials.
Vaccine Development: Utilized in the functionalization of nanoparticles for the display of antigens in vaccines.
Biomedical Research: Used in the generation of transient antifibrotic chimeric antigen receptor (CAR) T cells in vivo.
作用机制
DSPE-PEG-Maleimide exerts its effects through the following mechanisms:
Conjugation with Thiol Groups: The maleimide group specifically reacts with thiol groups on peptides and proteins, forming stable thioether bonds.
Prolonged Circulation Time: The PEG component provides stealth characteristics, reducing uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.
Targeted Delivery: The DSPE component ensures compatibility with lipid bilayers, facilitating the stable encapsulation and targeted delivery of therapeutic agents.
相似化合物的比较
DSPE-PEG-Maleimide can be compared with other similar compounds such as:
DSPE-PEG-Amine: Similar structure but with an amine group instead of maleimide, used for different conjugation reactions.
DSPE-PEG-Carboxyl: Contains a carboxyl group, used for conjugation with amine-containing molecules.
DSPE-PEG-Biotin: Functionalized with biotin for applications requiring biotin-streptavidin interactions.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups, making it highly suitable for applications requiring stable thioether linkages. Its combination of hydrophobic DSPE and hydrophilic PEG components also provides excellent amphiphilic properties, enhancing its versatility in various biomedical applications .
属性
分子式 |
C54H97N3NaO14P |
|---|---|
分子量 |
1066.3 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |
InChI |
InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |
InChI 键 |
RCFAZCYOANIKLN-AKZQISGYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



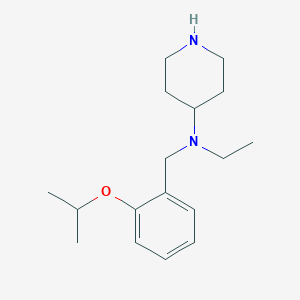
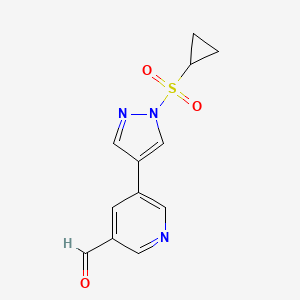
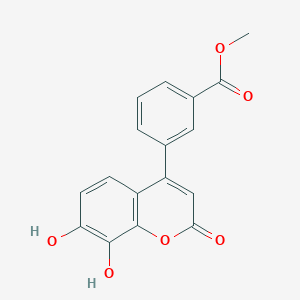
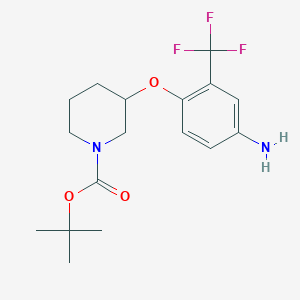
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
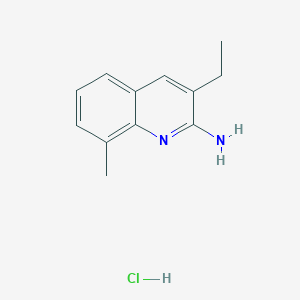
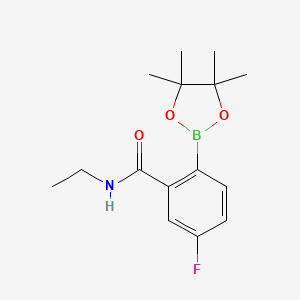
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
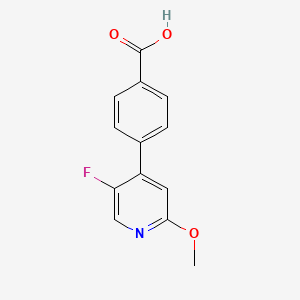
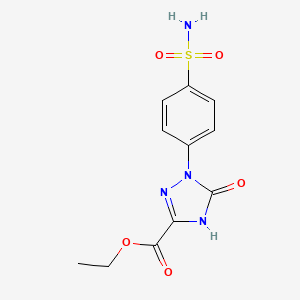
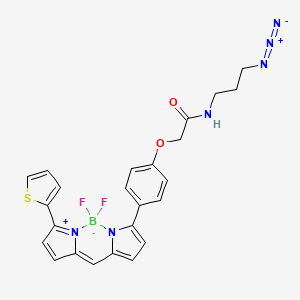
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)

